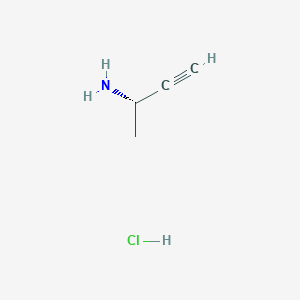

(S)-But-3-yn-2-amine hydrochloride

Descripción

Significance of Chiral Propargyl Amines in Synthetic Chemistry

Chiral propargyl amines, the class of compounds to which (S)-but-3-yn-2-amine belongs, are highly valued in synthetic chemistry. digitellinc.com Their importance stems from the presence of two key functional groups: a chiral amine and a reactive alkyne. smolecule.com The chirality of the amine is often essential for the biological activity of the final product, as many biological targets, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a drug. enamine.net

The propargyl group, with its terminal triple bond, is a versatile handle for a wide array of chemical reactions. smolecule.com It can participate in cycloadditions, coupling reactions, and other transformations that allow for the construction of complex molecular frameworks. researchgate.net This dual functionality makes chiral propargyl amines powerful intermediates for the synthesis of nitrogen-containing heterocycles, natural products, and other medicinally relevant scaffolds. digitellinc.comnih.gov The development of efficient methods to synthesize these amines, such as the A3 coupling reaction (a three-component reaction of an aldehyde, an alkyne, and an amine), has been an active area of research. rsc.orgorganic-chemistry.org

Overview of the Compound's Role as a Versatile Chiral Building Block

(S)-But-3-yn-2-amine hydrochloride serves as a versatile chiral building block, a fundamental component used to introduce a specific chiral center into a larger molecule. myskinrecipes.comportico.org The use of such building blocks is a cornerstone of modern asymmetric synthesis, allowing chemists to construct enantiomerically pure compounds with high efficiency and control. enamine.netresearchgate.net

Propiedades

IUPAC Name |

(2S)-but-3-yn-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJBFJIMQKWSDK-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S but 3 Yn 2 Amine Hydrochloride and Its Derivatives

Asymmetric Synthesis Approaches

The creation of the chiral center in (S)-But-3-yn-2-amine is the critical step in its synthesis. Modern strategies largely rely on asymmetric catalysis, the use of chiral starting materials, or enzyme-mediated processes to achieve high enantioselectivity.

Chiral Catalysis in Enantioselective Preparation

Catalytic asymmetric synthesis is a powerful method for preparing chiral amines. nih.gov This approach often involves the addition of an alkynyl nucleophile to an imine precursor, where a substoichiometric amount of a chiral catalyst directs the formation of the desired (S)-enantiomer.

One prominent strategy is the metal-catalyzed alkynylation of imines. researchgate.net In this reaction, a terminal alkyne, such as acetylene, is activated by a metal catalyst, often in the presence of a chiral ligand. The resulting metal-acetylide complex then adds to an imine (e.g., one derived from acetaldehyde and a suitable amine), with the chiral ligand controlling the facial selectivity of the addition to yield the enantioenriched propargylamine (B41283). Chiral phosphoric acids have also been shown to be effective catalysts for related transformations, such as the enantioselective Mannich reaction of enamides with C-alkynyl imine precursors, affording chiral propargylamines with high yields and enantioselectivities. organic-chemistry.org

| Catalyst/Ligand Type | Metal | Reaction Type | Typical Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (CPA) | - | Mannich Reaction | Up to 95% |

| Chiral Ligand Complexes | Various (e.g., Zn, Cu, Ir) | Alkyne Addition to Imines | >90% |

| Transition Metal Complexes | Rhodium, Iridium | Asymmetric Hydrogenation | >95% |

Asymmetric hydrogenation of a corresponding enamine or imine precursor is another state-of-the-art method. nih.gov This involves the use of transition metal catalysts, such as those based on rhodium or iridium, complexed with chiral phosphorus ligands. mdma.ch The catalyst facilitates the stereoselective addition of hydrogen across the C=N double bond, establishing the chiral center with high fidelity.

Utilization of Chiral Starting Materials

An alternative to chiral catalysis is the use of stoichiometric chiral auxiliaries. yale.edu This diastereoselective approach ensures that the desired stereochemistry is installed reliably. A widely adopted method employs tert-butanesulfinamide (tBS), a versatile chiral amine reagent. nih.govyale.edu

The synthesis proceeds through three main steps:

Condensation: The chiral auxiliary, (R)-tert-butanesulfinamide, is condensed with a prochiral ketone or aldehyde (in this case, but-3-yn-2-one or a related precursor) to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group's chirality directs the subsequent nucleophilic attack. researchgate.net

Nucleophilic Addition: A nucleophile adds to the electrophilic imine carbon. For the synthesis of (S)-But-3-yn-2-amine, this would typically involve the addition of a methyl group to an alkynyl-substituted imine or an alkynyl group to a methyl-substituted imine. The bulky tert-butanesulfinyl group effectively shields one face of the imine, leading to highly diastereoselective addition. researchgate.net

Cleavage: The tert-butanesulfinyl group is removed under acidic conditions, typically with hydrochloric acid, which also accomplishes the formation of the final hydrochloride salt, yielding the enantiomerically pure primary amine. nih.gov

This method is known for its broad applicability and the high diastereoselectivities achieved, often exceeding 95%. researchgate.net

Enzyme-Mediated Synthesis Pathways

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. nih.govnih.gov Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

For the synthesis of (S)-But-3-yn-2-amine, several enzymatic strategies are viable:

Transaminases (TAs): ω-Transaminases are particularly useful for converting ketones to chiral amines. nih.gov The prochiral ketone, but-3-yn-2-one, can be asymmetrically aminated using an engineered ω-transaminase that selectively produces the (S)-enantiomer. This process requires an amino donor, such as isopropylamine, and the cofactor pyridoxal 5'-phosphate.

Kinetic Resolution: A lipase or another hydrolase can be used for the kinetic resolution of a racemic mixture of But-3-yn-2-amine (B1312585). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), allowing the unreacted (S)-enantiomer to be separated. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. nih.gov

Reductive Aminases (RedAms): Engineered amine dehydrogenases or imine reductases can catalyze the reductive amination of a ketone using ammonia or an amine as the nitrogen source and a cofactor like NAD(P)H. nih.govresearchgate.net This approach can directly generate the chiral amine from the corresponding ketone with high enantiomeric excess.

| Enzyme Class | Reaction Type | Substrate | Key Advantage |

| ω-Transaminase | Asymmetric Amination | But-3-yn-2-one | High enantioselectivity (>99% ee), direct conversion |

| Lipase | Kinetic Resolution | Racemic But-3-yn-2-amine | High selectivity for one enantiomer |

| Reductive Aminase | Reductive Amination | But-3-yn-2-one | Direct, atom-economical synthesis |

Functional Group Interconversions and Salt Formation

The final stages of the synthesis involve ensuring the correct functional groups are present and converting the amine into a stable, handleable salt form.

Conversion of Free Base Amine to Hydrochloride Salt

The free base of (S)-But-3-yn-2-amine is a volatile liquid. To improve its stability, ease of handling, and shelf-life, it is converted into its hydrochloride salt. This is a standard and straightforward acid-base reaction. spectroscopyonline.com

The conversion is typically achieved by dissolving the purified free base amine in a suitable organic solvent, such as diethyl ether, ethanol, or dioxane. A solution of hydrochloric acid (HCl), either as a gas or dissolved in a compatible solvent, is then added. spectroscopyonline.com The highly polar amine salt precipitates from the nonpolar solvent and can be isolated by filtration, washed, and dried. spectroscopyonline.com This process effectively purifies the product as well, as many organic impurities remain in the solvent.

Strategies for Terminal Alkyne Incorporation

The most common and direct method is the nucleophilic addition of a metal acetylide to an imine or imine equivalent. researchgate.net This can be accomplished in several ways:

Direct Alkynylation: Using lithium acetylide or sodium acetylide, generated from acetylene gas and a strong base like n-butyllithium or sodium amide.

Grignard Reagents: Ethynylmagnesium bromide is a common and commercially available reagent for introducing the terminal alkyne.

Protected Alkynes: In some cases, a protected alkyne like trimethylsilylacetylene is used. The TMS group is later removed under mild conditions (e.g., with a fluoride source or potassium carbonate in methanol) to reveal the terminal alkyne.

These alkynylation reactions are central to many of the asymmetric strategies described, forming the C-C bond that connects the chiral center to the alkyne group. researchgate.net

Advanced Coupling Reactions in Alkynylamine Synthesis

The synthesis of complex alkynylamines, including (S)-But-3-yn-2-amine hydrochloride, leverages advanced organic chemistry methodologies to construct the target molecular architecture with high precision. Among the most powerful techniques are cross-coupling reactions that create new carbon-carbon bonds and stereospecific substitution reactions. These methods are fundamental in building the characteristic propargyl amine framework and are adaptable for creating a wide array of derivatives. Key strategies include the palladium-catalyzed Sonogashira cross-coupling and nucleophilic substitution (SN2) reactions, which provide versatile pathways to essential precursors.

Sonogashira Cross-Coupling Applications

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of alkynes, prized for its ability to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed under mild conditions, often at room temperature, using a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base, such as an amine, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org

The versatility of the Sonogashira reaction has made it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org In the context of alkynylamine synthesis, it can be employed to couple a suitable terminal alkyne with a vinyl or aryl halide that contains a protected amino group or a precursor functional group. This approach allows for the construction of a diverse range of substituted alkynylamines. The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira protocols, which mitigate issues related to the formation of alkyne homocoupling byproducts. cetjournal.it These modified procedures often utilize specialized ligands or are performed under specific conditions to maintain high catalytic activity. nih.govorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling

| Catalyst System | Key Features | Substrates | Conditions |

|---|---|---|---|

| Classic Sonogashira | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base | Terminal alkynes, Aryl/Vinyl halides wikipedia.org | Mild, often room temperature wikipedia.org |

| Copper-Free Sonogashira | Pd complex, Amine or other base, often ligand-assisted | Aryl halides, Terminal alkynes nih.gov | Mitigates alkyne homocoupling cetjournal.it |

| Acyl Sonogashira | PdCl₂(PPh₃)₂, CuI, Amine base | 1-Alkynes, Acyl halides mdpi.com | Synthesis of alkynyl ketones mdpi.com |

SN2 Substitution Mechanisms for Propargyl Amine Precursors

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental pathway for synthesizing propargyl amine precursors, particularly when stereochemical control is required. The mechanism is characterized by a concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, in a "backside attack". masterorganicchemistry.com This process involves a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-leaving group bond is breaking. masterorganicchemistry.com

A critical stereochemical outcome of the SN2 reaction is the inversion of configuration at the chiral center. masterorganicchemistry.com If the starting material (e.g., a propargylic halide or sulfonate) has a defined stereochemistry, the product will have the opposite configuration. This feature is instrumental in the enantioselective synthesis of chiral amines like (S)-But-3-yn-2-amine.

The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. masterorganicchemistry.com The reaction is most efficient with unhindered substrates, such as methyl and primary alkyl halides, and becomes progressively slower with more steric hindrance (secondary >> tertiary). masterorganicchemistry.com However, direct amination of alkyl halides via an SN2 pathway using ammonia or primary amines can be problematic due to overalkylation, where the newly formed amine product acts as a nucleophile itself, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To circumvent this, alternative nitrogen nucleophiles, such as sodium azide, are often used. The resulting alkyl azide can then be cleanly reduced to the desired primary amine.

Table 2: Key Characteristics of the SN2 Reaction for Precursor Synthesis

| Feature | Description | Implication for Synthesis |

|---|---|---|

| Kinetics | Second-order; rate = k[Substrate][Nucleophile] masterorganicchemistry.com | Reaction rate is sensitive to the concentration of both reactants. |

| Mechanism | Concerted, single-step backside attack masterorganicchemistry.com | Avoids carbocation intermediates and associated rearrangements. |

| Stereochemistry | Inversion of configuration at the stereocenter masterorganicchemistry.com | Allows for precise control of stereochemistry from a chiral precursor. |

| Substrate Structure | Favors unhindered substrates (Methyl > 1° > 2°) masterorganicchemistry.com | Steric hindrance around the reaction center will significantly slow the reaction. |

| Nucleophile | Strong, unhindered nucleophiles are preferred. | Amines are good nucleophiles but can lead to overalkylation. youtube.com Azide is an effective alternative. |

Stereocontrolled Synthesis Strategies for Chiral But-3-yn-2-amines

The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the development of stereocontrolled synthesis strategies to produce enantiomerically pure amines such as (S)-But-3-yn-2-amine is of paramount importance. Chiral amines are crucial building blocks in many pharmaceuticals. nih.govsigmaaldrich.com A variety of methods have been established to achieve high levels of stereoselectivity, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Asymmetric catalytic reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines, and similar principles can be applied to other α-substituted amines. nih.gov The success of this method often relies on starting with a single imine stereoisomer (E or Z) to achieve high enantioselectivity. nih.gov

Enzymatic methods offer an environmentally friendly and highly selective alternative to traditional chemical synthesis. nih.gov Transaminases, for example, are enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, using pyridoxal 5'-phosphate (PLP) as a cofactor. nih.gov Their high stereoselectivity makes them ideal for producing chiral amines. Through protein engineering techniques like directed evolution, the substrate scope and efficiency of wild-type transaminases have been significantly expanded to accommodate bulky and structurally diverse substrates. nih.gov

Another powerful approach involves the catalytic asymmetric construction of chiral centers. For instance, a three-component coupling reaction between an aldehyde, an alkyne, and an amine, catalyzed by a chiral copper(I) complex, can generate chiral propargylamines with good yield and enantioselectivity. organic-chemistry.org These strategies provide direct access to the desired enantiomer by controlling the facial selectivity of the key bond-forming step.

Table 3: Overview of Stereocontrolled Synthetic Methods for Chiral Amines

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Asymmetric Catalysis | Uses a chiral catalyst to induce enantioselectivity in a reaction, such as the reduction of a prochiral imine or a three-component coupling. organic-chemistry.org | High catalytic turnover, potential for high enantiomeric excess (e.e.). |

| Biocatalysis (e.g., Transaminases) | Employs enzymes to catalyze stereoselective transformations, such as the amination of a ketone. nih.gov | Extremely high selectivity, mild and environmentally friendly reaction conditions. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed in a subsequent step. | Well-established and reliable method for controlling stereochemistry. |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that reacts faster with one enantiomer, allowing for the separation of the unreacted, enriched enantiomer. | Useful for separating existing racemic mixtures. |

Mechanistic Insights into the Reactivity of S but 3 Yn 2 Amine Hydrochloride

Nucleophilic Reactivity of the Amine Moiety

The nitrogen atom of the amine group in (S)-But-3-yn-2-amine possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic species.

Reactions with Electrophilic Species

Primary amines like (S)-But-3-yn-2-amine readily react with electrophiles. libretexts.org For instance, in the presence of an alkyl halide, the amine can act as a nucleophile in an SN2 reaction to form a more substituted amine. libretexts.orgmasterorganicchemistry.com This reaction demonstrates the greater nucleophilicity of nitrogen compared to oxygen, as water typically does not react with primary alkyl halides under similar conditions. libretexts.org However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as the quaternary ammonium (B1175870) salt. masterorganicchemistry.com This is because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

The amine group can also react with other electrophiles such as sulfonyl chlorides. This reaction, which is analogous to acylation, results in the formation of a sulfonamide. libretexts.org

Condensation Reactions with Carbonyl Compounds for Imine and Enamine Formation

Primary amines, such as the one present in (S)-But-3-yn-2-amine, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orglibretexts.org This acid-catalyzed reaction is reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org The pH of the reaction medium is crucial; it is typically optimal around a pH of 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.org

Secondary amines, in contrast, react with carbonyl compounds to form enamines if an alpha-carbonyl proton is present. wikipedia.org Enamines are valuable synthetic intermediates, acting as nucleophiles in a manner similar to enolates. libretexts.org

N-Alkylation and Acylation Strategies

N-alkylation of amines can be achieved through direct reaction with alkyl halides. However, this method often leads to over-alkylation. masterorganicchemistry.com A more controlled approach is reductive amination, which is generally a better method for preparing more substituted amines from less substituted ones. masterorganicchemistry.com

N-acylation, the reaction of an amine with an acid halide or anhydride (B1165640), is another important transformation. This reaction typically proceeds readily to form an amide.

Borrowing Hydrogen Chemistry for Amine Alkylation

A more modern and environmentally friendly approach to N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.orgnih.gov This process involves the temporary removal of hydrogen from an alcohol by a transition-metal catalyst to form a reactive aldehyde intermediate in situ. acs.orgnih.gov This aldehyde then undergoes condensation with an amine to form an imine. The metal hydride species, which was formed during the initial dehydrogenation, then reduces the imine to furnish the N-alkylated amine and regenerate the active catalyst. acs.org This method allows for the direct use of alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org Ruthenium-based catalysts with diphosphine ligands have been shown to be effective for this transformation, even under solvent-free microwave conditions, which can significantly reduce reaction times. organic-chemistry.org

Electrophilic and Cycloaddition Reactivity of the Alkyne Moiety

The terminal alkyne of (S)-But-3-yn-2-amine provides a site for various addition and cycloaddition reactions.

Addition Reactions Across the Triple Bond

Alkynes undergo electrophilic addition reactions with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.org The addition of one equivalent of HX to an alkyne yields a haloalkene, and the addition of a second equivalent results in a geminal dihalide, where both halogens are attached to the same carbon. libretexts.org These additions typically follow Markovnikov's rule, with the hydrogen atom adding to the carbon that already has more hydrogen atoms. libretexts.org

The addition of halogens such as bromine or chlorine across the triple bond can occur once to form a dihaloalkene or twice to produce a tetrahaloalkane. libretexts.org The initial addition is typically an anti-addition, resulting in a trans-dihaloalkene. libretexts.org

Furthermore, the alkyne can participate in nucleophilic conjugate addition reactions if it is activated by an electron-withdrawing group. acs.orgnih.gov While (S)-But-3-yn-2-amine itself does not have an activating group in conjugation with the alkyne, derivatives could be synthesized to undergo such reactions. For example, the reaction of an amine with a propiolate can lead to a conjugate addition product. nih.gov

The alkyne moiety can also participate in cycloaddition reactions. For instance, [3+2] cycloadditions between N-oxides and alkenes have been developed to synthesize complex heterocyclic structures. nih.gov While this specific example involves an alkene, similar principles can be applied to alkynes to generate different ring systems.

Potential for Intramolecular and Intermolecular Cyclization Reactions

(S)-But-3-yn-2-amine hydrochloride, as a member of the propargylamine (B41283) family, possesses significant potential for engaging in a variety of cyclization reactions. The inherent reactivity of the amino and alkynyl functional groups allows for the formation of diverse heterocyclic structures through both intramolecular and intermolecular pathways.

Intramolecular Cyclization:

The primary mechanism for the intramolecular cyclization of propargylamines involves the nucleophilic attack of the nitrogen atom onto the activated alkyne. This process is often facilitated by transition metal catalysts, such as palladium(II) or copper(I), which coordinate to the triple bond and enhance its electrophilicity. mdpi.comacs.org For instance, palladium(II)-catalyzed cyclization of propargylamides, which are derivatives of propargylamines, has been shown to produce 5-oxazolecarbaldehydes. acs.orgnih.gov In this reaction, the palladium catalyst activates the alkyne, allowing the amide nitrogen to perform an intramolecular nucleophilic attack, leading to the formation of the oxazole (B20620) ring. acs.org

Another example is the copper-catalyzed intramolecular cyclization of N-propargyl-adenine, which yields fluorescent purine-fused tricyclic products. acs.org In these reactions, the nature of the substituent on the alkyne can influence the regioselectivity, leading to either endocyclic or exocyclic double bonds in the final product. acs.org Gold catalysts have also been employed in the carboxylative cyclization of propargylamines with carbon dioxide to form oxazolidinones. osti.gov

The following table summarizes representative intramolecular cyclization reactions of propargylamine derivatives.

| Catalyst | Reactant Type | Product | Reference |

| Palladium(II) | Propargylamides | 5-Oxazolecarbaldehydes | acs.orgnih.gov |

| Copper(I) | N-Propargyl-adenine | Purine-fused tricyclics | acs.org |

| Gold(I) | Propargylamine | Oxazolidinones | osti.gov |

Intermolecular Cyclization:

Intermolecular cyclization reactions involving propargylamines can lead to the formation of more complex molecular architectures. A notable example is the gold-catalyzed [4+1] cyclization of propargyl tosylates with N-tosylaldimines, which results in the formation of cyclopent-2-enimines. nih.gov This reaction proceeds through a significant reorganization of the starting materials, initiated by a 1,2-migration of the tosylate group to generate a 1,3-diene intermediate. nih.gov This intermediate then undergoes a series of steps culminating in a Nazarov-like cyclization to yield the final product. nih.gov

Furthermore, propargylamines are key building blocks in the synthesis of various nitrogen-containing heterocycles. For example, they can be used to construct quinolines and 1-azadienes through palladium-catalyzed cyclization and isomerization reactions. mdpi.com The resulting 1-azadienes can then participate in [4+2] cycloaddition reactions to form dihydropyridinones. mdpi.com

Stereochemical Control in Reactivity Profiles

The chiral center in this compound plays a critical role in directing the stereochemical outcome of its reactions, enabling diastereoselective and enantioselective transformations.

Diastereoselective and Enantioselective Transformations

The stereochemistry of (S)-But-3-yn-2-amine is fundamental in asymmetric synthesis, where it can be used as a chiral building block or a precursor to chiral ligands for catalysis. Chiral propargylamines are valuable intermediates in the synthesis of many natural products and pharmaceuticals. digitellinc.comnih.gov

Enantioselective synthesis of chiral β-keto propargylamines has been achieved through Mannich-type reactions of enamides with C-alkynyl N-Boc N,O-acetals, catalyzed by chiral phosphoric acids. organic-chemistry.orgrsc.org These reactions can produce a variety of chiral β-keto N-Boc-propargylamines in high yields and with high enantioselectivities. organic-chemistry.orgrsc.org Mechanistic studies suggest that the chiral phosphoric acid catalyst activates both the C-alkynyl imine and the enamide through hydrogen bonding, leading to a preferential formation of the (S)-configured product. organic-chemistry.org

The following table presents data on the enantioselective Mannich reaction to synthesize chiral β-keto propargylamines. organic-chemistry.org

| Catalyst | Solvent | Additive | Yield (%) | Enantiomeric Excess (ee %) |

| BINOL-based chiral phosphoric acid (CPA) | Toluene | Na2SO4 | up to 98 | up to 95 |

Furthermore, the development of diastereoselective [3+2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes provides a route to 7-azanorbornanes with high diastereomeric ratios. nih.govresearchgate.net While not directly involving (S)-But-3-yn-2-amine, this illustrates a strategy where stereocontrol is achieved in reactions of related amine structures.

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The stereochemistry of a chiral molecule can profoundly influence the course of a reaction, dictating the stereochemistry of the products formed. nih.gov In the context of (S)-But-3-yn-2-amine, its chiral center can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

For instance, in the stereoselective synthesis of δ- and ε-amino ketone derivatives, the addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines proceeds with moderate to good diastereoselectivity. nih.gov The chiral sulfinyl group directs the nucleophilic attack of the organolithium reagent to one face of the imine, controlling the stereochemistry of the newly formed stereocenter. nih.gov These amino ketones can then be converted to stereoisomerically pure piperidine (B6355638) derivatives. nih.gov

The synthesis of homoallylic α-trifluoromethyl amines via catalytic hydroalkylation of dienes with trifluoromethyl-substituted isatin-derived azadienolates demonstrates high diastereoselectivity and enantioselectivity. chemrxiv.org The use of a palladium catalyst with a chiral ligand (DTBM-SEGPHOS) allows for the control of both regioselectivity and stereoselectivity, leading to products with high diastereomeric and enantiomeric ratios. chemrxiv.org

This principle is also evident in the synthesis of pinane-based 2-amino-1,3-diols, where the stereochemistry of the starting monoterpene dictates the stereochemical outcome of a stereoselective hydroxyamination reaction. beilstein-journals.org The resulting amino diols can then undergo regioselective ring closure to form oxazolidines. beilstein-journals.org

The influence of stereochemistry is paramount in drug action, where only one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. nih.gov This underscores the importance of stereocontrolled synthesis in the development of new pharmaceuticals, a field where chiral building blocks like this compound are of significant interest.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (S)-But-3-yn-2-amine hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques offers a comprehensive analysis of its molecular framework.

Proton NMR (¹H NMR) for Structural Assignment

Proton (¹H) NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of (S)-But-3-yn-2-amine, the precursor to the hydrochloride salt, the ¹H NMR spectrum exhibits distinct signals corresponding to each type of proton.

Upon formation of the hydrochloride salt, the chemical shifts of protons near the newly formed ammonium (B1175870) group are expected to shift downfield due to the deshielding effect of the positive charge. The terminal alkyne proton remains a key diagnostic signal.

Key ¹H NMR Spectral Features (Free Base):

A doublet for the methyl protons (CH₃) adjacent to the chiral center, coupling to the single methine proton.

A singlet for the terminal alkyne proton (C≡CH).

A quartet for the methine proton (CHNH₂), split by the adjacent methyl protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| CH₃ | ~1.5 | Doublet | ~7.0 | Protons on C1 |

| NH₃⁺ | Broad | Singlet | N/A | Ammonium Protons |

| C≡CH | ~2.5 | Singlet | N/A | Proton on C4 |

| CH | ~3.5 | Quartet | ~7.0 | Proton on C2 |

Note: Predicted values are based on the analysis of the free base and expected deshielding effects upon protonation. The solvent is typically D₂O or DMSO-d₆.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete carbon count and characterization of their chemical environments.

The protonation of the amine group to form the hydrochloride salt will most significantly impact the chemical shift of the adjacent carbon (C2), causing a downfield shift. The sp-hybridized carbons of the alkyne group are also readily identifiable in their characteristic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| C1 (CH₃) | ~20-25 | Methyl Carbon |

| C2 (CH) | ~45-50 | Methine Carbon |

| C3 (C≡) | ~80-85 | Alkyne Carbon |

| C4 (≡CH) | ~70-75 | Terminal Alkyne Carbon |

Note: Predicted values are based on analogous structures and general principles of ¹³C NMR spectroscopy.

Advanced 2D NMR Techniques for Connectivity and Proximity

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the methine proton (CH) and the protons of the adjacent methyl group (CH₃), confirming their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would definitively link the ¹H signals for the methyl, methine, and terminal alkyne protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds). For this compound, key HMBC correlations would be expected between the methyl protons and the methine carbon (C2), as well as the alkyne carbon (C3). The terminal alkyne proton would show a correlation to both alkyne carbons (C3 and C4).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the presence of specific functional groups. In this compound, several key vibrational modes are expected. The formation of the ammonium salt introduces new, broad absorption bands.

Key FTIR Absorption Bands (Free Base):

N-H stretching of the primary amine appears around 3300 cm⁻¹.

The C≡C triple bond stretch is observed near 2100 cm⁻¹.

For the hydrochloride salt, the N-H stretching region will be dominated by the broad absorption of the -NH₃⁺ group, typically in the range of 3000-2500 cm⁻¹. The characteristic alkyne stretches will remain.

Interactive Data Table: Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch (Ammonium) | 3000 - 2500 | Broad, Strong | -NH₃⁺ |

| C-H Stretch (Alkyne) | ~3300 | Sharp, Strong | ≡C-H |

| C≡C Stretch (Alkyne) | ~2100 | Weak to Medium | -C≡C- |

| N-H Bend (Ammonium) | ~1600 - 1500 | Medium | -NH₃⁺ |

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. The symmetric C≡C stretching vibration of the alkyne, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. This makes Raman an excellent tool for confirming the presence of the alkyne moiety.

The formation of the hydrochloride salt is not expected to dramatically alter the Raman activity of the alkyne bond, thus providing a reliable method for its identification. The vibrations of the ammonium group would also be observable.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Functional Group |

| C≡C Stretch (Alkyne) | ~2100 | Strong | -C≡C- |

| C-H Stretch (Alkyne) | ~3300 | Medium | ≡C-H |

| C-N Stretch | ~1100 - 1000 | Medium | C-N |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and investigating the structural integrity of this compound. The molecular formula of the hydrochloride salt is C₄H₈ClN, corresponding to a molecular weight of approximately 105.57 g/mol . nih.govwiley.com The free amine, (S)-But-3-yn-2-amine, has the formula C₄H₇N and a molecular weight of 69.11 g/mol . nih.gov

Electron impact (EI) or electrospray ionization (ESI) techniques are used to generate ions for mass analysis. The mass spectrum of the parent amine typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 69. Subsequent fragmentation provides insight into the molecule's structure. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. acs.orggcms.cz This process leads to the formation of a stable, resonance-stabilized cation.

For (S)-But-3-yn-2-amine, two primary alpha-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) from the molecular ion.

Loss of an ethynyl (B1212043) radical (•C≡CH) from the molecular ion.

The cleavage of the C-C bond to lose the methyl group is a common fragmentation for secondary amines. gcms.cz This would result in a fragment with an m/z of 54. Alternatively, cleavage leading to the loss of the ethynyl group would produce a fragment at m/z 44. This m/z 44 fragment, corresponding to [C₂H₆N]⁺, is often a characteristic and abundant ion in the mass spectra of small secondary amines like propan-2-amine. mdpi.com Advanced techniques such as tandem mass spectrometry (MS/MS or MS³) can be employed to further fragment these primary ions, providing more detailed structural information and confirming fragmentation pathways. sigmaaldrich.com

Table 1: Predicted Mass Spectrometry Fragmentation of (S)-But-3-yn-2-amine

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 69 ([C₄H₇N]⁺) | [C₃H₄N]⁺ | 54 | •CH₃ (15 Da) | α-cleavage |

| 69 ([C₄H₇N]⁺) | [C₂H₆N]⁺ | 44 | •C₂H (25 Da) | α-cleavage |

Chiral Purity Determination Methods

Ensuring the enantiomeric purity of this compound is paramount for its applications in stereoselective synthesis. Several analytical methods are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating enantiomers. researchgate.net The choice of CSP is critical for achieving effective separation. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated excellent enantiorecognition capabilities. researchgate.netnih.gov

Research has shown that the enantiomers of but-3-yn-2-amine (B1312585) can be successfully resolved using a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate). nih.gov This method provides baseline separation, allowing for accurate quantification of the enantiomeric excess (e.e.). The differential interaction between the enantiomers and the chiral selector of the stationary phase leads to different retention times.

Table 2: HPLC Method for Chiral Purity of But-3-yn-2-amine

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OD-H | nih.gov |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) | nih.gov |

| Detection | UV | researchgate.net |

| Result | Enantiomers resolved (retention ratio: 1.2-1.3) | nih.gov |

Gas chromatography on a chiral stationary phase is another effective method for determining the enantiomeric excess of volatile chiral compounds. wiley.comresearchgate.net For primary and secondary amines like but-3-yn-2-amine, direct analysis can be challenging due to peak tailing caused by interactions with the column surface. nih.gov Therefore, derivatization is typically required to block the active amino group, increase volatility, and enhance chiral recognition. researchgate.net

A common approach is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), to convert the amine into a less polar and more volatile amide derivative. nih.gov The resulting N-trifluoroacetylated enantiomers can then be separated on a suitable chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., a Chirasil-Dex or β-cyclodextrin-based phase). wiley.comgcms.cz The enantiomeric excess is calculated from the relative peak areas of the two separated diastereomers in the chromatogram.

Table 3: General GC Method for Chiral Amine Analysis

| Step | Procedure | Purpose |

|---|---|---|

| Derivatization | Reaction with Trifluoroacetic Anhydride (TFAA) | Increase volatility and improve peak shape |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based CSP) | Separate the derivatized enantiomers |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detect and quantify separated enantiomers |

| Quantification | Integration of peak areas | Calculate enantiomeric excess (e.e.) |

Optical rotation is a classical and fundamental method for characterizing chiral compounds. It measures the extent to which a chiral substance rotates the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The specific rotation, [α], is an intrinsic physical property of an enantiomer. For (S)-But-3-yn-2-amine, a positive specific rotation value has been reported, indicating it is dextrorotatory. nih.gov

The measurement is performed using a polarimeter, and the observed rotation is dependent on the concentration of the sample, the path length of the sample cell, the solvent, and the temperature. By comparing the measured specific rotation of a sample to the known value for the pure enantiomer, the enantiomeric purity can be estimated. While less precise than chromatographic methods for determining high e.e. values, it serves as a quick and essential confirmation of the enantiomeric identity.

Table 4: Optical Rotation Data for (S)-But-3-yn-2-amine

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| (S)-But-3-yn-2-amine | +15.6° | 25 °C, c = 1 in CHCl₃ | nih.gov |

Research Applications and Derivative Synthesis

Role as a Chiral Building Block in Complex Organic Synthesis

The presence of a chiral center and reactive functional groups makes (S)-But-3-yn-2-amine hydrochloride a crucial starting material for the asymmetric synthesis of enantiomerically pure compounds. This is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule can significantly impact its efficacy and safety. myskinrecipes.com

Synthesis of Nitrogen-Containing Heterocycles, including β-Carbolines

This compound serves as a precursor in the synthesis of various nitrogen-containing heterocycles. pitt.edu These cyclic compounds are prevalent in many biologically active molecules. One notable application is in the synthesis of β-carbolines, a class of compounds with a tricyclic pyrido[3,4-b]indole ring system. smolecule.commdpi.com The synthesis often involves a Pictet-Spengler reaction, a key acid-catalyzed reaction that forms the core structure of many β-carboline alkaloids. researchgate.netnih.gov These alkaloids have shown a broad spectrum of biological activities, including potential use as antitumor, antiviral, and antimicrobial agents. nih.govnih.gov The synthesis of β-carboline amides, for example, represents a promising direction for the development of new plant-derived bio-pesticides. mdpi.com

Construction of Stereodefined Molecular Architectures

The defined stereochemistry of this compound is instrumental in the construction of complex molecular architectures with specific three-dimensional arrangements. myskinrecipes.com The amine group can act as a nucleophile, reacting with various electrophiles, while the terminal alkyne can participate in a variety of coupling reactions, such as click chemistry, to form more elaborate structures. smolecule.com This allows for the precise assembly of molecules with desired spatial orientations, a critical factor in designing compounds that can interact selectively with biological targets. smolecule.com

Applications in Medicinal Chemistry Research and Drug Discovery

The versatility of this compound as a chiral building block extends significantly into the realm of medicinal chemistry and drug discovery. myskinrecipes.combiosynce.com Its structural features are leveraged to create novel compounds with potential therapeutic applications.

Precursor for Bioactive Compound Development

This compound is a key intermediate in the synthesis of a wide array of bioactive compounds. myskinrecipes.combiosynce.com The ability to introduce both a chiral amine and a reactive alkyne group allows for the systematic modification of molecular structures to optimize biological activity. smolecule.com This approach is central to the process of lead optimization in drug discovery, where initial "hit" compounds are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

Targeting G Protein Coupled Receptor 139 (GPCR139) Modulators and Antagonists

Research has explored the use of this compound in the development of compounds that modulate the activity of G Protein-Coupled Receptor 139 (GPR139). smolecule.com GPR139 is an orphan receptor, meaning its natural ligand was initially unknown, and it is highly expressed in the central nervous system, particularly in the habenula and septum regions of the brain. nih.govuniprot.org The essential amino acids L-tryptophan and L-phenylalanine have been identified as endogenous agonists for this receptor. nih.gov The development of small molecule agonists and antagonists for GPR139 is an active area of research for potential therapeutic interventions in neurological and psychiatric disorders. nih.gov

Development of Enzyme Inhibitors, e.g., Proline Dehydrogenase Analogs

The structural framework of this compound has been utilized in the design of enzyme inhibitors. For instance, it can serve as a scaffold for creating analogs of proline to inhibit proline dehydrogenase (PRODH). nih.gov PRODH is a key enzyme in the catabolism of proline and has been identified as a potential therapeutic target in certain cancers. nih.gov Similarly, the related enzyme proline dehydrogenase 2 (PRODH2), also known as hydroxyproline (B1673980) dehydrogenase (HYPDH), is a target for the treatment of primary hyperoxalurias, and the development of its inhibitors is an ongoing area of research. nih.gov

Research into Nitric Oxide Synthase Inhibitors

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including neurotransmission and vascular tone regulation. wikipedia.org It is produced by three isoforms of the enzyme nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). wikipedia.orgnih.gov While essential, the overproduction of NO, particularly by nNOS and iNOS, is implicated in a range of pathological conditions, including neurodegenerative diseases and inflammation. nih.govmaastrichtuniversity.nl This has spurred research into the development of selective NOS inhibitors as potential therapeutic agents. nih.govnih.gov

This compound and its derivatives are being investigated as potential inhibitors of nitric oxide synthase. The focus of this research is to design molecules that can selectively target specific NOS isoforms, thereby minimizing potential side effects. nih.gov For instance, selective inhibition of nNOS is a promising strategy for treating neurodegenerative disorders and neuropathic pain. nih.gov The development of potent and selective nNOS inhibitors is a key area of interest. researchgate.net

One approach involves creating arginine or citrulline-based analogues that compete with the natural substrate, L-arginine, for the enzyme's active site. nih.gov The design of these inhibitors often incorporates specific structural features to enhance their affinity and selectivity for a particular NOS isoform. The chiral nature of compounds like this compound is crucial in this context, as stereochemistry often plays a significant role in molecular recognition by enzymes.

It is important to note that while some NOS inhibitors have shown pro-inflammatory effects when administered locally, systemic administration has demonstrated anti-inflammatory properties. nih.gov This highlights the complexity of NO's role in inflammation and the importance of understanding the mechanism of action of any potential inhibitor.

Advanced Materials Science Applications

The unique molecular structure of this compound, featuring both an amine and an alkyne functional group, makes it a valuable building block in materials science. numberanalytics.comijrpr.com These functionalities allow for a wide range of chemical modifications, enabling the creation of new materials with tailored properties. nih.gov

Design of New Materials with Tailored Properties through Amine and Alkyne Functionalities

The presence of both amine and alkyne groups allows for dual reactivity, opening up avenues for creating complex polymer architectures and functional materials. researchgate.net The amine group can participate in reactions such as amidation and polymerization to form polyamides and polyimides, while the terminal alkyne group is available for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). numberanalytics.comresearchgate.net This dual functionality allows for the precise introduction of various molecules and functionalities onto a polymer backbone.

The development of materials with specific physical and chemical properties is a key area of research. ijrpr.com For instance, the incorporation of alkyne functionalities into polymers allows for post-polymerization modification, enabling the attachment of biomolecules or other functional groups. acs.org This is particularly useful in creating materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. ijrpr.com

Polymer Chemistry: Crosslinking and Functionalization of Polymer Chains

The alkyne group in this compound derivatives is particularly useful for crosslinking polymer chains. nih.govacs.org Thiol-yne "click" chemistry, for example, can be used to form cross-linked networks, resulting in materials with enhanced mechanical properties. nih.govacs.orgresearchgate.net This method is often initiated by UV light and is tolerant to oxygen, making it a versatile technique for creating elastomers and other cross-linked polymers. nih.govacs.org

Furthermore, the alkyne functionality allows for the grafting of molecules onto polymer chains through radical addition reactions. researchgate.net This enables the modification of polymer properties, such as solubility and thermal stability. The ability to precisely control the functionalization of polymers is crucial for developing advanced materials for a variety of applications. researchgate.net

Synthesis of Electroactive Polymers from Related Amine Hydrochlorides

Electroactive polymers (EAPs) are materials that change their size or shape when stimulated by an electric field, making them suitable for applications such as actuators and sensors. wikipedia.org Polyaniline and its derivatives are a well-known class of conducting polymers. semanticscholar.org The synthesis of novel electroactive polyamides containing amine-capped aniline (B41778) pentamers has been reported, demonstrating reversible electrochemical properties. researchgate.net

While direct synthesis of electroactive polymers from this compound is not explicitly detailed in the provided context, the amine hydrochloride functionality is a key feature in the synthesis of some electroactive polymers. mdpi.com The polymerization can be achieved through either chemical or electrochemical methods. semanticscholar.orgmdpi.com Electrochemical polymerization allows for the deposition of thin, well-controlled polymer films. mdpi.com The incorporation of functional groups, such as those found in amino acids, can lead to the development of new electroactive polymers with unique properties. taylorfrancis.com

Catalysis and Ligand Design

The chirality of this compound makes it a valuable component in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. sigmaaldrich.comresearchgate.net

Incorporation into Chiral Ligands for Asymmetric Catalysis

Chiral amines are widely used in the synthesis of chiral ligands for transition metal catalysts. sigmaaldrich.comenamine.net These ligands play a crucial role in controlling the stereochemical outcome of a wide range of chemical reactions. nih.gov The amine group in this compound can be incorporated into various ligand scaffolds, such as those used in rhodium- or palladium-catalyzed reactions. enamine.netnih.gov

The design of chiral ligands is a complex task, but the modular nature of many ligand syntheses allows for the systematic variation of their steric and electronic properties. nih.gov The incorporation of a rigid and stereochemically defined building block like this compound can lead to the development of highly effective and selective catalysts. acs.org For instance, chiral primary amines have been used as dual aminocatalysts and ligands in palladium-catalyzed asymmetric allylic alkylation. acs.org Furthermore, ionic chiral ligands derived from amino acids have shown promise in achieving long-range stereocontrol. acs.org

The development of new chiral catalysts is essential for the efficient and environmentally friendly synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. wiley.comwhiterose.ac.uk The unique combination of chirality and functionality in this compound makes it a promising candidate for inclusion in the next generation of chiral ligands and catalysts. nih.gov

Studies on Metal-Mediated Transformations

Currently, there is a notable scarcity of dedicated research literature focusing specifically on the metal-mediated transformations of this compound. While the structural motifs of a primary amine and a terminal alkyne present in (S)-But-3-yn-2-amine suggest a high potential for participation in a variety of metal-catalyzed reactions, detailed studies involving this specific chiral compound are not extensively documented in publicly available scientific literature.

The inherent functionalities of (S)-But-3-yn-2-amine make it a promising candidate for several important metal-catalyzed transformations, which are well-established for other primary amines and terminal alkynes. These include, but are not limited to:

Palladium-Catalyzed Cross-Coupling Reactions: The terminal alkyne is a suitable partner in Sonogashira couplings with aryl or vinyl halides. The amine group could potentially be involved in Buchwald-Hartwig amination reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is a key component in "click chemistry" to form triazoles.

Gold- and Platinum-Catalyzed Cyclizations: The combination of an amine and an alkyne in the same molecule opens up possibilities for intramolecular cyclization reactions to form various nitrogen-containing heterocyclic compounds.

Rhodium- and Ruthenium-Catalyzed Reactions: These metals are known to catalyze a range of transformations involving alkynes and amines, including hydroamination and cycloisomerization reactions.

Conclusion and Future Directions in S but 3 Yn 2 Amine Hydrochloride Research

Emerging Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development, as nearly half of all approved drugs feature optically active amine moieties. acs.org Consequently, the development of efficient and selective methods for producing compounds like (S)-But-3-yn-2-amine hydrochloride is an area of intense investigation. While classical synthetic routes exist, emerging strategies are increasingly focused on biocatalysis and novel catalytic systems to improve sustainability and enantioselectivity.

Biocatalytic Synthesis: Biocatalysis has surfaced as a powerful and environmentally benign alternative to traditional chemocatalysis for producing chiral amines. manchester.ac.uk Enzymes operate under mild physiological conditions and exhibit high selectivity, offering a direct path to enantiopure products. manchester.ac.ukresearchgate.net Several enzyme classes are at the forefront of this evolution:

Amine Dehydrogenases (AmDHs): Engineered AmDHs are being successfully employed for the asymmetric reductive amination of ketones. researchgate.net This method allows for the one-step synthesis of chiral amines from readily available starting materials, representing a significant advancement over multi-step classical routes. researchgate.net

Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, and their use in producing chiral amines is well-established. mdpi.com Research is ongoing to expand the substrate scope and improve the efficiency of these biocatalysts through enzyme engineering. hims-biocat.eu

Imine Reductases (IREDs): IREDs represent a more recent addition to the biocatalytic toolbox, capable of reducing pre-formed imines to their corresponding amines with high selectivity. manchester.ac.ukmdpi.com This offers a direct route to chiral secondary and tertiary amines. manchester.ac.uk

These biocatalytic routes can often be combined into multi-enzyme cascade reactions, enabling the synthesis of complex molecules from simple precursors in a single pot. manchester.ac.uk

Advanced Catalytic Methods: Alongside biocatalysis, progress in transition-metal catalysis continues to yield novel methods for propargylamine (B41283) synthesis. acs.org Copper-catalyzed reactions, in particular, are prevalent for the three-component coupling of aldehydes, amines, and alkynes (A³ coupling) to form propargylamines. organic-chemistry.org Recent developments focus on creating highly enantioselective catalytic systems using chiral ligands, such as those based on PyBox (pyranosyl-oxazoline) complexes. organic-chemistry.orgrsc.org These methods offer high yields and excellent enantioselectivity for a wide range of substrates. organic-chemistry.org Furthermore, catalyst-free approaches, such as decarboxylative coupling reactions involving alkynyl carboxylic acids, are being explored as sustainable alternatives. organic-chemistry.org

| Methodology | Key Features | Catalyst/Enzyme Examples | Relevant Findings |

|---|---|---|---|

| Biocatalytic Reductive Amination | High enantioselectivity (>99% ee), sustainable, one-step synthesis from ketones. researchgate.nethims-biocat.eu | Amine Dehydrogenases (AmDHs), Imine Reductases (IREDs). manchester.ac.ukresearchgate.netmdpi.com | Engineered AmDHs enable the synthesis of (S)-configured vicinal amino alcohols from α-hydroxy ketones. researchgate.net |

| Transition-Metal Catalysis | High yields, broad substrate scope, enantioselective three-component couplings. organic-chemistry.org | Copper(I) complexes with chiral ligands (e.g., i-Pr-pybox-diPh), Gold(III) salen complexes. organic-chemistry.org | Cu(I)-catalyzed one-pot synthesis of propargylamines from aldehydes, anilines, and alkynes. organic-chemistry.org |

| Asymmetric Hydrogenation | High chemoselectivity, synthesis of fluorinated propargylamines. nih.gov | Ruthenium complexes with phosphoric acid. nih.gov | Allows for the selective reduction of a C=N bond in the presence of a C≡C triple bond. nih.gov |

Advancements in Mechanistic Understanding

(S)-But-3-yn-2-amine belongs to the class of propargylamines, which are well-known as "suicide inhibitors" or mechanism-based inactivators of monoamine oxidase (MAO) enzymes. researchgate.net MAOs are flavin-containing enzymes that metabolize neurotransmitters; their inhibition is a key strategy in treating neurodegenerative disorders like Parkinson's disease. nih.govacs.org Recent research, particularly using computational methods, has provided unprecedented insight into the inhibition mechanism.

The irreversible inhibition process is not a simple binding event but a chemical reaction catalyzed by the target enzyme itself. researchgate.net The mechanism proceeds through several key steps:

Initial Binding: The inhibitor docks within the active site of the MAO enzyme.

Enzyme-Catalyzed Activation: The enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor initiates a chemical transformation of the inhibitor. Computational studies on related inhibitors like rasagiline (B1678815) and selegiline (B1681611) suggest this begins with the abstraction of a hydride anion from the carbon adjacent to the nitrogen. acs.org

Covalent Adduct Formation: The activated inhibitor, now a highly reactive species, forms a covalent bond with the N5 atom of the FAD cofactor. acs.org This process effectively and irreversibly neutralizes the enzyme. researchgate.netnih.gov

The structure of the resulting flavin adduct has been a subject of study, with findings indicating the formation of a stable cyanine (B1664457) structure that links the inhibitor to the FAD cofactor. researchgate.net Understanding these intricate molecular interactions and the precise chemical mechanism is crucial for the rational design of new, more potent, and selective MAO inhibitors. nih.gov The acetylenic group is absolutely essential for this irreversible inhibitory property and must be positioned beta to the nitrogen atom for activity. nih.gov

| Aspect of Mechanism | Key Finding | Method of Study | Significance |

|---|---|---|---|

| Inhibitor Activation | Inhibition is mechanism-based ("suicide inhibition"), where the enzyme activates the inhibitor. researchgate.net | Kinetic studies, spectroscopy, mass spectrometry. researchgate.net | Explains the high specificity and irreversible nature of the inhibition. |

| Rate-Limiting Step | The initial step is the abstraction of a hydride anion from the inhibitor's α-CH group by the FAD cofactor's N5 atom. acs.org | Computational modeling (QM/MM simulations). acs.org | Confirms that inhibitors like rasagiline and selegiline are mechanism-based. acs.org |

| Covalent Adduct Structure | A stable covalent cyanine structure is formed between the activated propargylamine and the FAD cofactor. researchgate.net | U-HPLC, spectroscopy, mass spectrometry, computational methods. researchgate.net | Provides a precise chemical structure of the inactivated enzyme, aiding future drug design. researchgate.net |

Novel Research Applications and Interdisciplinary Studies

The utility of this compound extends beyond its role as a simple chiral amine. Its bifunctional nature opens doors to diverse applications, particularly at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry and Drug Discovery: The primary application remains in medicinal chemistry, where it serves as a chiral building block for active pharmaceutical ingredients (APIs). myskinrecipes.com Its role as a precursor to MAO inhibitors is central to therapies for neurodegenerative diseases. nih.gov Future research is focused on incorporating the propargylamine moiety into multi-target drugs designed to combat complex diseases like Alzheimer's by hitting multiple pathological pathways simultaneously. nih.gov

Peptidomimetics: An exciting interdisciplinary application is the use of propargylamines as surrogates for amino acids in peptidomimetics. nih.gov Peptides often suffer from poor stability and bioavailability in therapeutic applications. By replacing a standard amide bond with a more robust bioisostere, such as a triazole ring, researchers can create more drug-like molecules. The terminal alkyne of (S)-But-3-yn-2-amine is perfectly suited for this, readily participating in highly selective "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). nih.gov

Q & A

Q. What are the standard synthetic routes for (S)-But-3-yn-2-amine hydrochloride, and how is stereochemical purity ensured?

The synthesis typically involves palladium-catalyzed hydroamination or allylic substitution reactions under anhydrous conditions to prevent hydrolysis . Stereochemical purity is validated via chiral HPLC or polarimetry, with nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) confirming structural integrity. For example, NMR peaks for analogous amines (e.g., 3-buten-2-amine hydrochloride) show distinct resonances for NH and alkyne protons, enabling stereochemical verification .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : Assigns proton and carbon environments, with alkyne signals (~2 ppm for protons, ~70–80 ppm for carbons) and amine protons (broad peaks at ~5–6 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H] for CHNCl).

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., ≥97% purity) .

Q. What safety precautions are required when handling this compound?

The compound may pose mutagenic risks (GHS Hazard Statement H317) and acute toxicity (H302). Researchers must use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Contaminated materials should be disposed of as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in asymmetric synthesis of this compound?

Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (0–25°C), and catalyst loading (e.g., Pd/ligand ratios) significantly influence enantioselectivity. Kinetic studies and DOE (Design of Experiments) can identify optimal conditions. For example, reducing agents like LiAlH under anhydrous conditions enhance amine stability, while acidic workup minimizes byproducts .

Q. How do researchers resolve contradictions in pharmacological data for this compound derivatives?

Contradictions in receptor binding affinities or toxicity profiles often arise from assay variability (e.g., cell lines, incubation times). Meta-analyses of primary literature and replication studies under controlled conditions (e.g., standardized IC protocols) are critical. Cross-validation with in silico docking simulations can clarify structure-activity relationships .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

Key challenges include:

- Purification : Chromatography becomes impractical at scale; alternatives like crystallization or distillation require solvent optimization.

- Stability : The alkyne group may degrade under prolonged heat; real-time stability studies (e.g., via TGA/DSC) are essential .

- Reproducibility : Batch-to-batch variability in enantiomeric excess necessitates rigorous QC using chiral columns or CD spectroscopy .

Q. How can advanced spectroscopic methods (e.g., 2D NMR, X-ray crystallography) address ambiguities in structural elucidation?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in NMR, particularly for alkyne and amine protons.

- X-ray Crystallography : Provides definitive stereochemical assignment, as seen in structurally related amines like allylescaline hydrochloride, where crystal packing confirms spatial orientation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing contradictory data in enantioselective synthesis?

Multivariate analysis (e.g., PCA) can isolate variables affecting yield or purity. For small datasets, non-parametric tests (e.g., Mann-Whitney U) compare experimental groups, while Bayesian inference models predict optimal reaction parameters .

Q. How should researchers validate analytical methods for this compound in compliance with ICH guidelines?

Method validation includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.